

Live-Cell Imaging of Lysosomal Changes with DQ661: Application Notes and Protocols

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Compound of Interest

Compound Name: DQ661

Cat. No.: B15576054

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Introduction

The lysosome is a critical cellular organelle responsible for degradation, recycling, and signaling. Its dysfunction is implicated in numerous diseases, including cancer and neurodegenerative disorders. **DQ661** is a potent and specific lysosomal inhibitor that targets the enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] By inhibiting PPT1, **DQ661** disrupts multiple lysosomal functions, including autophagy, macropinocytosis, and mTORC1 signaling, making it a valuable tool for studying lysosomal biology and a potential therapeutic agent.[1][2][3]

This document provides detailed application notes and protocols for utilizing **DQ661** to induce and study lysosomal changes in real-time using live-cell imaging techniques. These protocols are designed to enable researchers to visualize and quantify the dynamic effects of **DQ661** on lysosomal morphology, pH, enzymatic activity, and related signaling pathways.

Mechanism of Action of DQ661

DQ661 is a dimeric quinacrine that exhibits enhanced lysosomal localization.[4] Within the lysosome, it directly binds to and inhibits PPT1, a thioesterase responsible for removing palmitate groups from proteins.[1] This inhibition leads to the accumulation of palmitoylated proteins, which in turn disrupts several key lysosomal processes:

- Inhibition of Autophagic Flux: **DQ661** blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a shutdown of the autophagy process. [2]
- Inhibition of Macropinocytosis: The process of engulfing extracellular fluid and macromolecules is also impaired by **DQ661** treatment.[2]
- Inhibition of mTORC1 Signaling: **DQ661** disrupts the localization of mTORC1 to the lysosomal surface, thereby inhibiting its activity.[1][5] This is a unique mechanism compared to other lysosomal inhibitors.[1]

These multifaceted effects of **DQ661** make it a powerful tool to investigate the intricate roles of lysosomes in cellular homeostasis and disease.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of **DQ661** and related methodologies for easy comparison.

Table 1: Effects of **DQ661** on Lysosomal Function and Signaling

Parameter	Cell Line	DQ661 Concentration	Incubation Time	Observed Effect	Reference
mTORC1 Signaling (p-S6K, p-S6)	A375P Melanoma	3 μ M	6 hours	Significant decrease in phosphorylation	[5]
Autophagic Flux (p62 accumulation)	A375P Melanoma	3 μ M	24 hours	Significant increase in p62 levels	[4]
PPT1 Activity	A375P Melanoma	3 μ M	3 hours	Potent inhibition of enzymatic activity	N/A
Lysosomal Localization of mTORC1	A375P Melanoma	3 μ M	6 hours	Decreased colocalization with LAMP2	[5]

Table 2: Recommended Fluorescent Probes for Live-Cell Imaging of Lysosomal Changes

Fluorescent Probe	Target	Excitation (nm)	Emission (nm)	Typical Working Concentration	Reference
LyoTracker Red DND-99	Acidic Organelles (Lysosomes)	577	590	50-75 nM	[6][7]
LyoTracker Green DND-26	Acidic Organelles (Lysosomes)	504	511	50-75 nM	[7]
Magic Red™ Cathepsin B Assay	Active Cathepsin B	592	628	Varies by kit	[8][9]
TORCAR (FRET Biosensor)	mTORC1 Activity	CFP: ~430, YFP: ~515	CFP: ~475, YFP: ~530	N/A (Transfection)	[10][11][12]
LyoSensor™ Yellow/Blue DND-160	Lysosomal pH	329/384	440/540	≥ 1 μM	[7][13]

Experimental Protocols

Here we provide detailed protocols for live-cell imaging of lysosomal changes induced by **DQ661**.

Protocol 1: Visualizing Changes in Lysosomal Morphology and pH with LyoTracker

This protocol describes the use of LyoTracker probes to observe changes in the size, distribution, and acidity of lysosomes following **DQ661** treatment.

Materials:

- Cells of interest cultured on glass-bottom dishes
- Complete cell culture medium
- **DQ661** (stock solution in DMSO)
- LysoTracker Red DND-99 or LysoTracker Green DND-26 (1 mM stock in DMSO)
- Live-cell imaging medium (e.g., phenol red-free medium)
- Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes to reach 50-70% confluency on the day of imaging.
- **DQ661** Treatment:
 - Prepare the desired concentration of **DQ661** in complete culture medium. A starting concentration of 1-5 μM is recommended.
 - Include a vehicle control (DMSO) at the same final concentration.
 - Incubate cells with **DQ661** for the desired duration (e.g., 6, 12, or 24 hours).
- LysoTracker Staining:
 - Prepare a working solution of LysoTracker in pre-warmed live-cell imaging medium. A final concentration of 50-75 nM is recommended.[\[14\]](#)
 - Remove the **DQ661**-containing medium and wash the cells once with pre-warmed live-cell imaging medium.
 - Add the LysoTracker working solution to the cells and incubate for 30-60 minutes at 37°C. [\[14\]](#)
- Image Acquisition:

- Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.
- Add fresh, pre-warmed live-cell imaging medium to the dish.
- Place the dish on the microscope stage within the environmental chamber.
- Acquire images using the appropriate filter sets for the chosen LysoTracker probe.
- Capture time-lapse images to observe dynamic changes.

Data Analysis:

- Use image analysis software (e.g., ImageJ/Fiji) to quantify changes in lysosomal number, size, and fluorescence intensity.
- A decrease in LysoTracker fluorescence intensity may indicate an increase in lysosomal pH (alkalinization).

Protocol 2: Measuring Cathepsin B Activity with Magic Red™ Assay

This protocol allows for the visualization and quantification of active cathepsin B, a key lysosomal protease, in response to **DQ661** treatment.

Materials:

- Cells of interest cultured on glass-bottom dishes
- Complete cell culture medium
- **DQ661** (stock solution in DMSO)
- Magic Red™ Cathepsin B Assay Kit
- Live-cell imaging medium
- Live-cell imaging microscope with environmental control

Procedure:

- Cell Seeding and **DQ661** Treatment: Follow steps 1 and 2 from Protocol 1.
- Magic Red™ Staining:
 - Prepare the Magic Red™ substrate solution according to the manufacturer's instructions. [\[15\]](#)[\[16\]](#)
 - Add the substrate directly to the cell culture medium containing **DQ661**.
 - Incubate for the recommended time (typically 30-60 minutes) at 37°C. [\[15\]](#)[\[16\]](#)
- Image Acquisition:
 - Wash the cells with live-cell imaging medium if recommended by the kit protocol.
 - Acquire fluorescence images using the appropriate filter set (e.g., Ex: 592 nm, Em: 628 nm). [\[9\]](#)
 - Capture images of both **DQ661**-treated and control cells.

Data Analysis:

- Quantify the mean fluorescence intensity of Magic Red™ signal per cell using image analysis software.
- A decrease in red fluorescence indicates inhibition of cathepsin B activity.

Protocol 3: Monitoring mTORC1 Activity with a FRET-based Biosensor

This protocol describes the use of a genetically encoded FRET-based biosensor, such as TORCAR, to visualize the dynamics of mTORC1 activity at the lysosome in response to **DQ661**. [\[11\]](#)[\[12\]](#)

Materials:

- Cells of interest
- Plasmid DNA encoding a lysosomally-targeted mTORC1 FRET biosensor (e.g., Lyso-TORCAR)
- Transfection reagent
- Complete cell culture medium
- **DQ661** (stock solution in DMSO)
- Live-cell imaging medium
- Live-cell imaging microscope equipped for FRET imaging

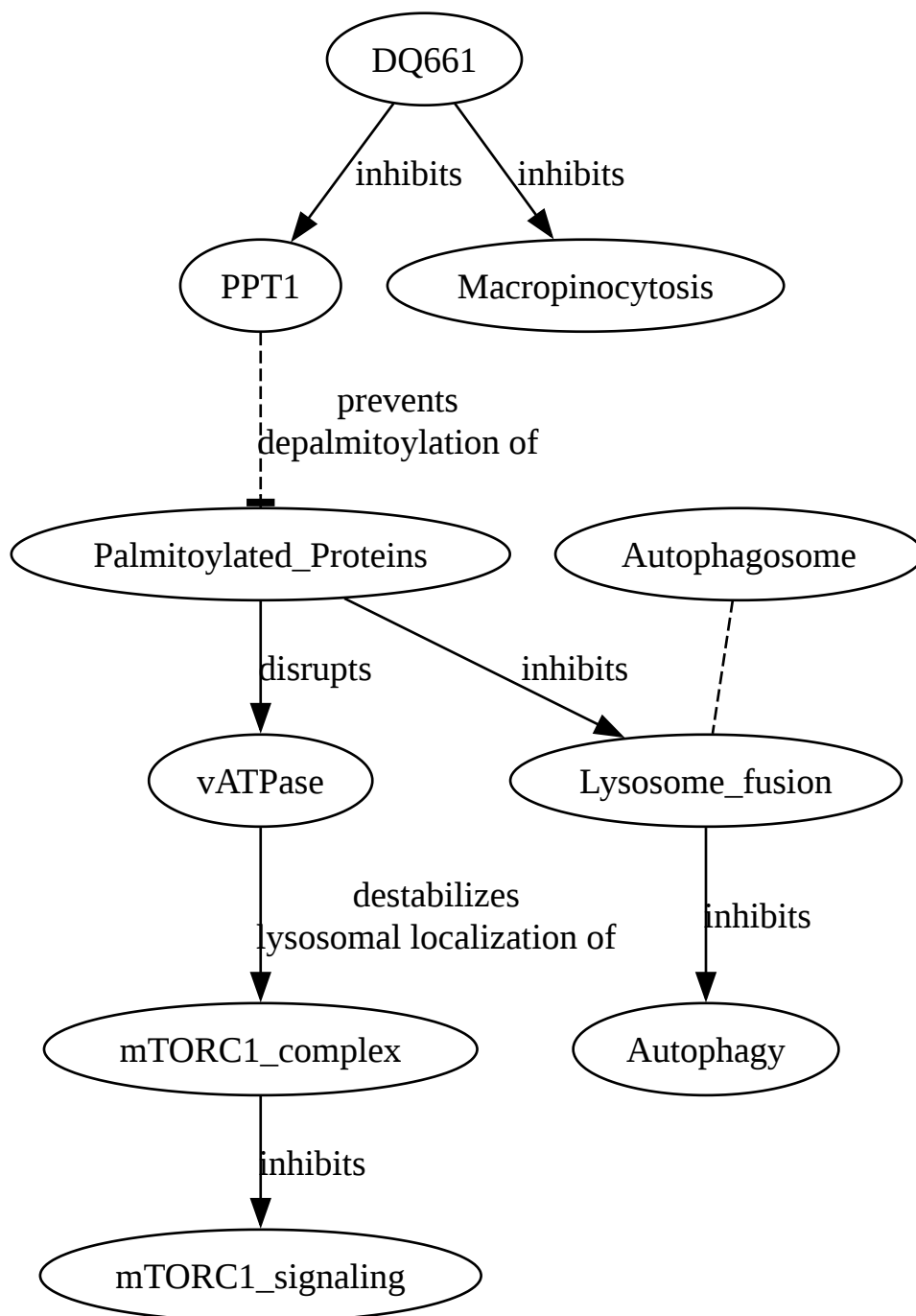
Procedure:

- Transfection:
 - Transfect cells with the mTORC1 FRET biosensor plasmid according to the manufacturer's protocol.
 - Allow 24-48 hours for biosensor expression.
- Cell Seeding: Seed transfected cells on glass-bottom dishes.
- Starvation (Optional): To observe activation dynamics, you can serum-starve the cells for 4-6 hours prior to imaging.
- Image Acquisition (Baseline):
 - Place the dish on the microscope stage.
 - Acquire baseline FRET images (both donor and acceptor channels).
- **DQ661** Treatment and Time-Lapse Imaging:
 - Add **DQ661** (e.g., 3 μ M) to the cells while on the microscope stage.

- Immediately begin acquiring time-lapse FRET images to capture the dynamics of mTORC1 inhibition.
- Data Analysis:
 - Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
 - A decrease in the FRET ratio typically indicates a decrease in mTORC1 activity.

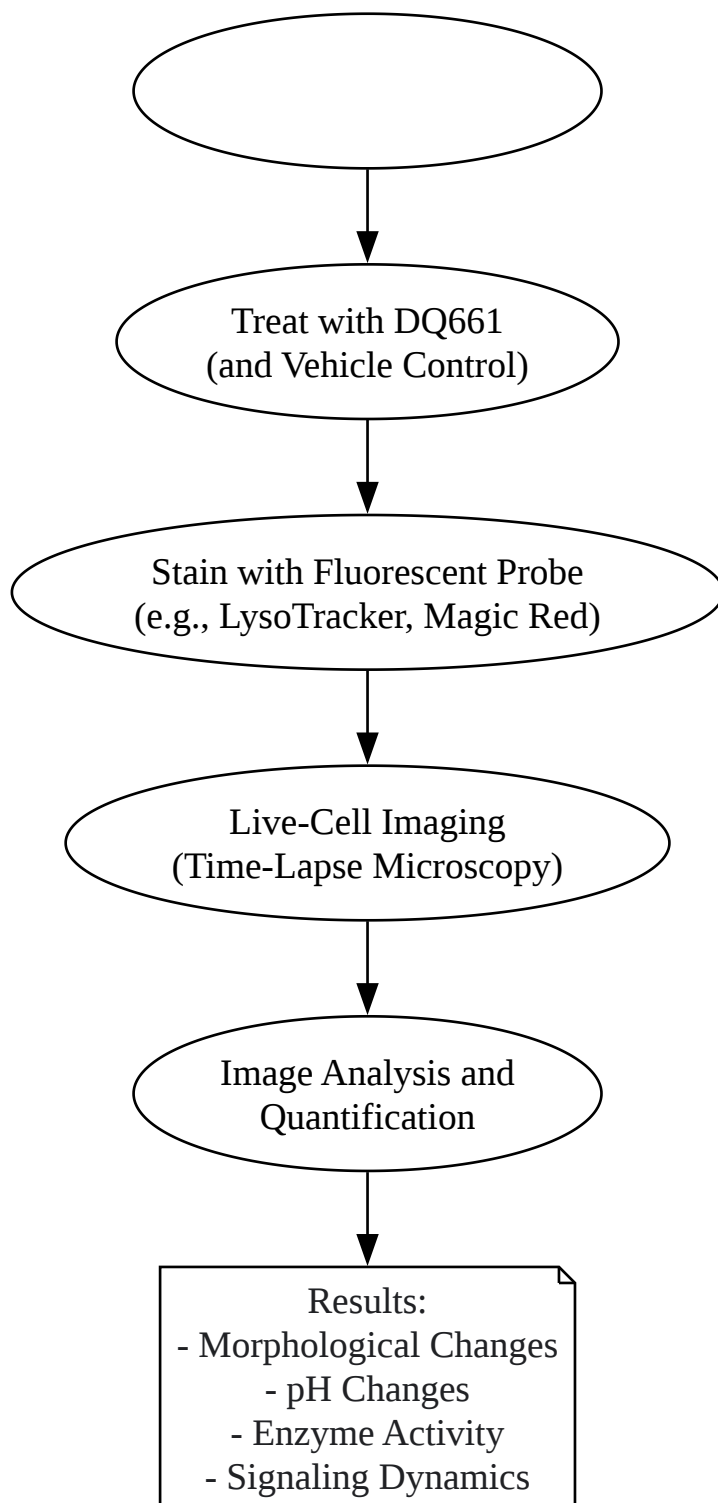
Mandatory Visualizations

Signaling Pathway Diagram



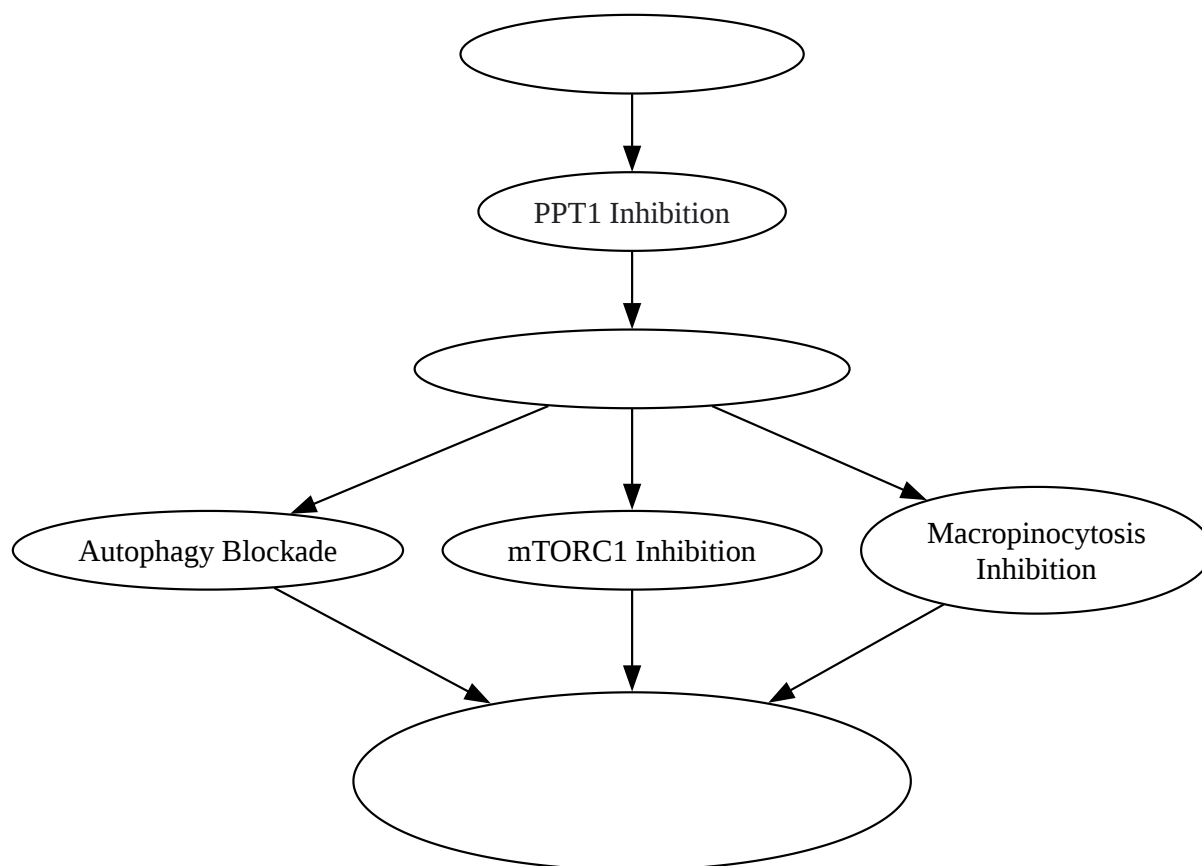
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Experimental Workflow Diagram



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Logical Relationship Diagram



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